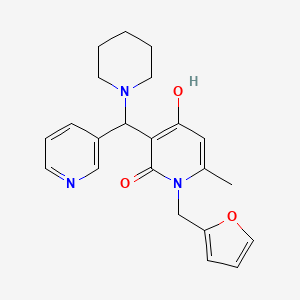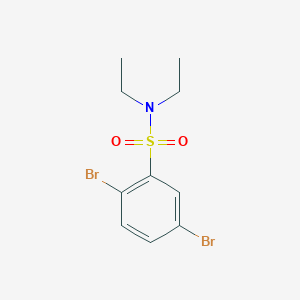![molecular formula C8H6BrN3O2 B2495100 2-ブロモ-[1,2,4]トリアゾロ[1,5-a]ピリジン-6-カルボン酸メチル CAS No. 1795232-59-5](/img/structure/B2495100.png)
2-ブロモ-[1,2,4]トリアゾロ[1,5-a]ピリジン-6-カルボン酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a bromine atom at the 2-position and a methyl ester group at the 6-position
科学的研究の応用
Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the development of new materials and catalysts.
作用機序
Target of Action
Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate is a compound that has been synthesized for its potential medicinal properties Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to exhibit activities including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .
Mode of Action
It is synthesized through a tandem reaction involving the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation .
Biochemical Pathways
Similar compounds have been found to inhibit certain enzymes, which could potentially affect various biochemical pathways .
Result of Action
Similar compounds have been found to exhibit cytotoxic activities against certain cancer cell lines .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the target compound in good-to-excellent yields. The reaction is carried out in dry toluene at 140°C .
Industrial Production Methods
While specific industrial production methods for methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate are not well-documented, the scalability of the microwave-mediated synthesis method suggests its potential for industrial application. The method’s broad substrate scope and functional group tolerance make it suitable for large-scale production.
化学反応の分析
Types of Reactions
Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles.
Condensation Reactions: The compound can participate in condensation reactions with various reagents to form new heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Reaction Conditions: These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products
類似化合物との比較
Similar Compounds
- 6-Bromo-2-methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
- Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate
- 6-Bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine
- 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine
Uniqueness
Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl ester group at the 6-position enhances its reactivity and potential for further functionalization, making it a versatile compound for various applications.
特性
IUPAC Name |
methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-7(13)5-2-3-6-10-8(9)11-12(6)4-5/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKNVEBXWJDVFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C(=NC(=N2)Br)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(benzylthio)-7-(4-bromophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2495017.png)
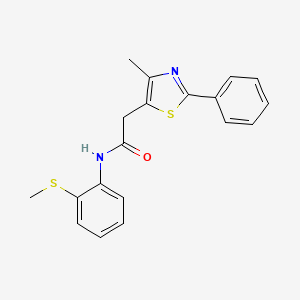
![N-(5-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2495021.png)
![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2495024.png)
![N-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2495025.png)
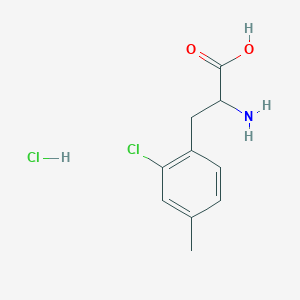

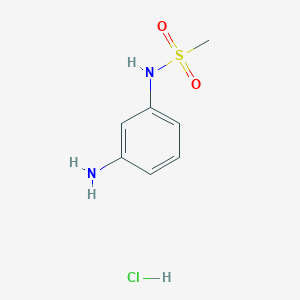
![N-(2-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2495032.png)
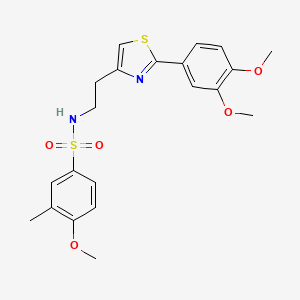
![4-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-one](/img/structure/B2495036.png)
![2-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid hydrobromide](/img/structure/B2495037.png)
